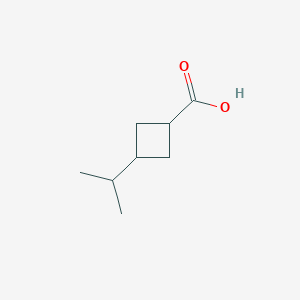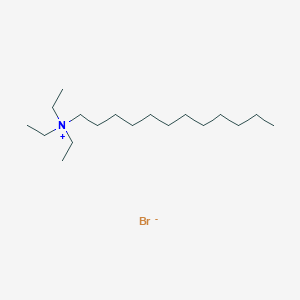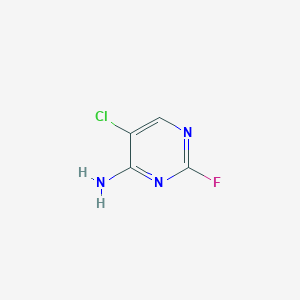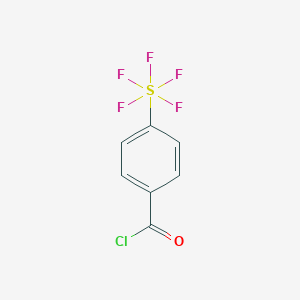
4-(Pentafluorsulfanyl)benzoylchlorid
Übersicht
Beschreibung
4-(Pentafluorosulfanyl)benzoyl chloride is a chemical compound with the molecular formula C7H4ClF5OS. It is a derivative of benzoyl chloride, where one of the hydrogen atoms is replaced by a pentafluorosulfanyl group (-SF5). This compound is known for its unique chemical properties and is used in various scientific research applications .
Wissenschaftliche Forschungsanwendungen
4-(Pentafluorosulfanyl)benzoyl chloride has a wide range of scientific research applications, including:
Zukünftige Richtungen
The pentafluorosulfanyl group, which is part of 4-(Pentafluorosulfanyl)benzoyl chloride, is a lesser-known and underutilized functional group. Despite being around for almost 60 years, practical application of the unique SF5 group in various areas of chemistry has only recently picked up . This suggests that there is potential for future research and applications involving 4-(Pentafluorosulfanyl)benzoyl chloride.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pentafluorosulfanyl)benzoyl chloride typically involves the introduction of the pentafluorosulfanyl group into the benzoyl chloride structure. One common method involves the reaction of benzoyl chloride with sulfur tetrafluoride (SF4) in the presence of a catalyst. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the successful incorporation of the pentafluorosulfanyl group .
Industrial Production Methods: Industrial production of 4-(Pentafluorosulfanyl)benzoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reactive intermediates and maintain the required reaction conditions. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Pentafluorosulfanyl)benzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoyl chloride moiety can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The pentafluorosulfanyl group can participate in oxidation and reduction reactions, altering the oxidation state of sulfur.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used under controlled conditions to achieve the desired oxidation or reduction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while oxidation reactions can produce sulfoxides or sulfones .
Wirkmechanismus
The mechanism of action of 4-(Pentafluorosulfanyl)benzoyl chloride involves its ability to interact with various molecular targets through its reactive functional groups. The pentafluorosulfanyl group is a strong electron-withdrawing group, which can influence the reactivity and binding affinity of the compound. This property is exploited in the design of molecules that target specific enzymes or receptors, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Pentafluorosulfanylbenzene (C6H5SF5): This compound is similar in structure but lacks the benzoyl chloride moiety.
Trifluoromethylbenzoyl Chloride (C8H4ClF3O): Another related compound, where the pentafluorosulfanyl group is replaced by a trifluoromethyl group.
Uniqueness: 4-(Pentafluorosulfanyl)benzoyl chloride is unique due to the presence of the pentafluorosulfanyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of compounds with enhanced stability, reactivity, and biological activity .
Eigenschaften
IUPAC Name |
4-(pentafluoro-λ6-sulfanyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF5OS/c8-7(14)5-1-3-6(4-2-5)15(9,10,11,12)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFDYUZNKYWPGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381328 | |
| Record name | 4-(Pentafluorothio)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197384-98-8 | |
| Record name | 4-(Pentafluorothio)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
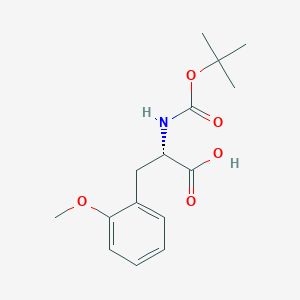
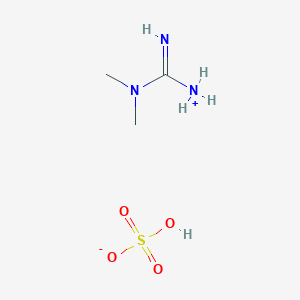
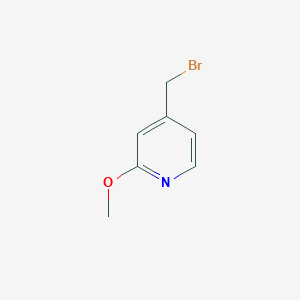
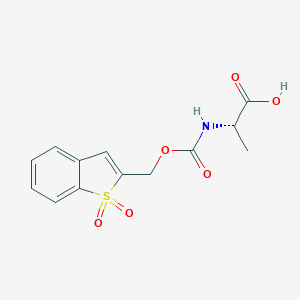
![4-Hydroxy-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B176458.png)
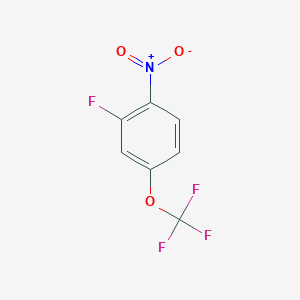
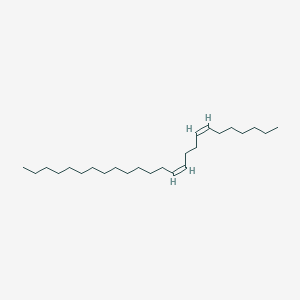

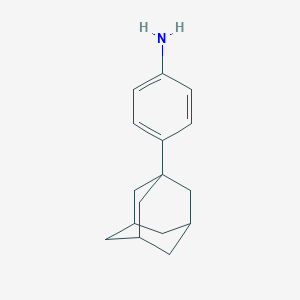
![(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B176481.png)
